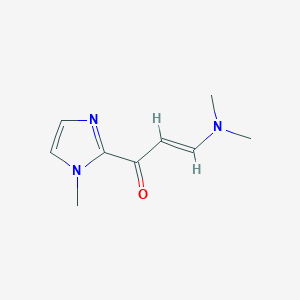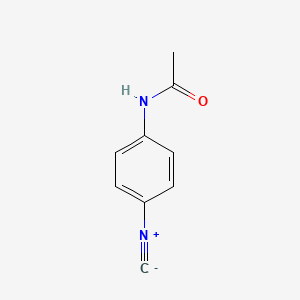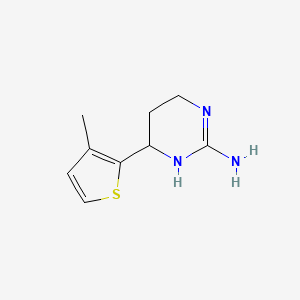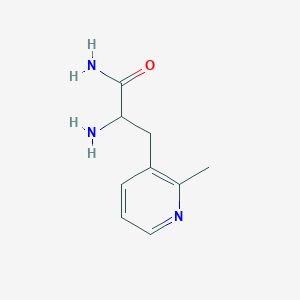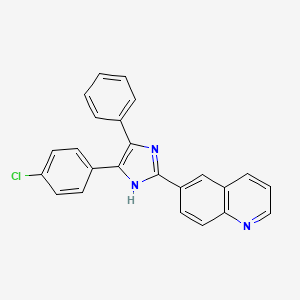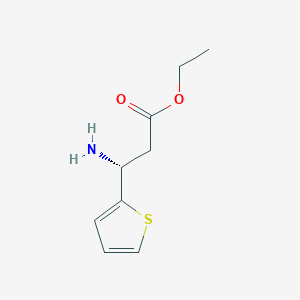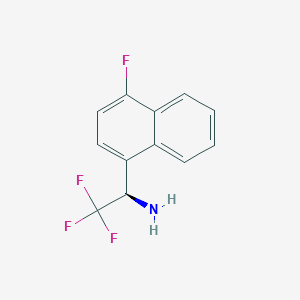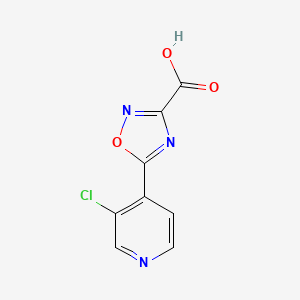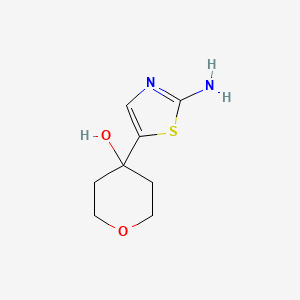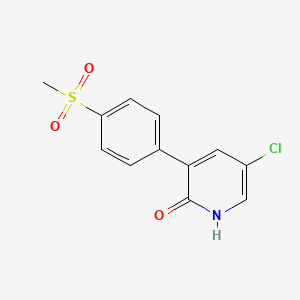
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol is a chemical compound with significant interest in various scientific fields This compound is known for its unique structural features, which include a chloro-substituted pyridine ring and a methylsulfonyl-substituted phenyl group
Méthodes De Préparation
The synthesis of 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol typically involves several steps. One common method includes the reaction of 5-chloro-2-hydroxypyridine with 4-(methylsulfonyl)phenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the coupling process.
Analyse Des Réactions Chimiques
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol include:
5-Chloro-2-hydroxypyridine: Shares the chloro-substituted pyridine ring but lacks the methylsulfonyl-substituted phenyl group.
4-(Methylsulfonyl)phenylboronic acid: Contains the methylsulfonyl-substituted phenyl group but lacks the pyridine ring.
Etoricoxib: A related compound with similar structural features, used as an anti-inflammatory drug.
Propriétés
Formule moléculaire |
C12H10ClNO3S |
|---|---|
Poids moléculaire |
283.73 g/mol |
Nom IUPAC |
5-chloro-3-(4-methylsulfonylphenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H10ClNO3S/c1-18(16,17)10-4-2-8(3-5-10)11-6-9(13)7-14-12(11)15/h2-7H,1H3,(H,14,15) |
Clé InChI |
ALKKHSGPUBSAHS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CNC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B13070039.png)
![3-(3-Benzo[1,3]dioxol-5-ylmethyl-4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid](/img/structure/B13070046.png)
